3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

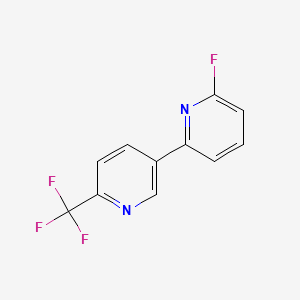

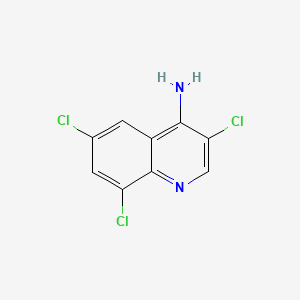

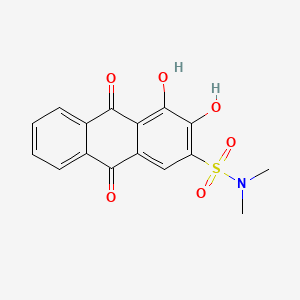

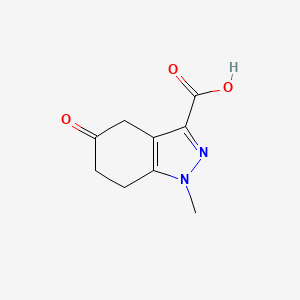

“3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a heterocyclic organic compound . It has a molecular weight of 347.342520 g/mol and a molecular formula of C16H13NO6S . The IUPAC name for this compound is 3,4-dihydroxy-N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CN©S(=O)(=O)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 347.342520 g/mol . It has 7 H-Bond acceptors and 2 H-Bond donors .Scientific Research Applications

Electrochemical Properties and Charge Transfer

The electrochemical amphoteric nature of compounds related to 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has been investigated. A study by Perepichka et al. (2002) focused on the unusual electrochemical behavior and charge transfer properties of such compounds, noting their potential in electronic applications. They observed unique states like the D(2+)-sigma-A(.-) redox state in these compounds (Perepichka et al., 2002).

Reactions with Nucleophilic Reagents

The reactivity of similar anthracene derivatives towards nucleophilic reagents was explored by Adam and Winkler (1983). Their work highlighted the versatility of these compounds in chemical reactions, which could be beneficial in synthesizing various chemical intermediates (Adam & Winkler, 1983).

Organic Opto-electronic Materials

Research by Zheng (2005) indicated the potential of dihydroxy-9,10-dihydroanthracene derivatives as intermediates in creating organic opto-electronic materials. This application is significant for the development of new electronic devices and materials (Zheng, 2005).

Generation of Singlet Diatomic Sulfur

Andō et al. (1987) studied the generation of singlet diatomic sulfur from compounds similar to the one . Their research contributes to understanding the chemical processes involving sulfur, which has implications in various industrial and chemical synthesis applications (Andō et al., 1987).

Synthesis of Anticancer Drug Intermediates

Bao Xiu-rong (2009) investigated the synthesis of compounds akin to 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide as intermediates for anticancer drugs. This demonstrates the compound's relevance in pharmaceutical research and drug development (Bao Xiu-rong, 2009).

Mechanism of Action

- Naphthoquinones are known to modulate redox reactions due to their ability to undergo reversible oxidation and reduction. They can act as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals .

Target of Action

Pharmacokinetics (ADME)

properties

IUPAC Name |

3,4-dihydroxy-N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6S/c1-17(2)24(22,23)11-7-10-12(16(21)15(11)20)14(19)9-6-4-3-5-8(9)13(10)18/h3-7,20-21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHHLIYHBRMFPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735049 |

Source

|

| Record name | 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

CAS RN |

1313738-84-9 |

Source

|

| Record name | 3,4-Dihydroxy-N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)

![8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B597367.png)

![N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride](/img/structure/B597378.png)

![2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one](/img/no-structure.png)